4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Overview
Description
4-methoxy-3-nitro-N-pyridin-4-ylbenzamide is an organic compound that belongs to the class of benzamides It features a methoxy group at the 4-position, a nitro group at the 3-position, and a pyridin-4-yl group attached to the nitrogen atom of the benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been shown to interact with the host layers of zirconium 4-sulfophenylphosphonate .
Result of Action
Similar compounds have been shown to form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Action Environment
Similar compounds have been shown to be incorporated into layered inorganic compounds, which might serve as the host carriers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group at the 3-position. This is followed by the conversion of the carboxylic acid group to an amide group through a reaction with pyridin-4-amine. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the nitration and amide formation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: 4-methoxy-3-amino-N-pyridin-4-ylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-methoxy-3-nitro-N-pyridin-4-ylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and nonlinear optical materials.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-pyridin-4-ylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
3-nitro-N-pyridin-4-ylbenzamide: Lacks the methoxy group.
4-methoxy-3-nitropyridine: Similar nitro and methoxy substitution but on a pyridine ring instead of a benzamide.
Uniqueness
4-methoxy-3-nitro-N-pyridin-4-ylbenzamide is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-pyridin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-3-2-9(8-11(12)16(18)19)13(17)15-10-4-6-14-7-5-10/h2-8H,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPZROTVEZQVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330193 | |
Record name | 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199573 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
319489-24-2 | |
Record name | 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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